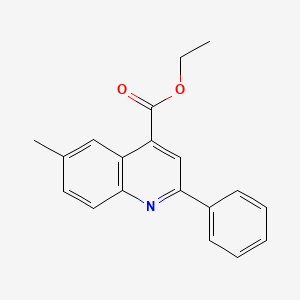

Neocinchophen

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

485-34-7 |

|---|---|

Molekularformel |

C19H17NO2 |

Molekulargewicht |

291.3 g/mol |

IUPAC-Name |

ethyl 6-methyl-2-phenylquinoline-4-carboxylate |

InChI |

InChI=1S/C19H17NO2/c1-3-22-19(21)16-12-18(14-7-5-4-6-8-14)20-17-10-9-13(2)11-15(16)17/h4-12H,3H2,1-2H3 |

InChI-Schlüssel |

BUDBHJPMAKXMLD-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide on the Core Mechanism of Action of Neocinchophen for Gout

Executive Summary

Gout is an inflammatory arthritis driven by the deposition of monosodium urate (MSU) crystals, which results from chronic hyperuricemia. Neocinchophen, a derivative of cinchophen, is understood to address the pathophysiology of gout through a dual mechanism of action. Primarily, it functions as a uricosuric agent by inhibiting the renal reabsorption of uric acid. Concurrently, it is hypothesized to possess anti-inflammatory properties by modulating the innate immune response to MSU crystals. This technical guide provides a detailed examination of these core mechanisms, presenting the underlying signaling pathways, quantitative data from analogous compounds, and the detailed experimental protocols required to validate these actions for this compound.

Uricosuric Mechanism: Inhibition of Renal Urate Transporter 1 (URAT1)

The primary driver of hyperuricemia in approximately 90% of gout patients is the insufficient renal excretion of uric acid.[1] The kidneys play a central role in maintaining urate homeostasis, with a complex interplay of transporters facilitating its secretion and reabsorption.

The Role of URAT1 in Urate Homeostasis

Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is the most critical protein involved in this process.[2][3] It is located on the apical membrane of renal proximal tubule cells and is responsible for reabsorbing about 90% of the uric acid filtered by the glomeruli.[2][3] URAT1 functions as an anion exchanger, mediating the re-entry of urate from the tubular lumen into the epithelial cells in exchange for intracellular organic anions such as lactate.[3] Other transporters, including the ATP-binding cassette sub-family G member 2 (ABCG2) on the apical membrane and Organic Anion Transporters 1 and 3 (OAT1/OAT3) on the basolateral membrane, also contribute to the secretory pathway of uric acid.[4][5]

Proposed Mechanism of this compound

This compound is hypothesized to exert its uricosuric effect by competitively inhibiting URAT1. By binding to the transporter, it blocks the reabsorption of uric acid, leading to increased urinary excretion (uricosuria) and a subsequent reduction in serum uric acid (sUA) levels. This mechanism is shared by other uricosuric agents, including benzbromarone (B1666195) and lesinurad.[1][2]

Quantitative Data: Potency of Representative URAT1 Inhibitors

While specific quantitative data for this compound is not widely available in recent literature, the following table summarizes the inhibitory potency of other well-characterized URAT1 inhibitors to provide a benchmark for evaluating potential efficacy.

| Compound | Target | Assay System | IC₅₀ | Reference |

| Verinurad | hURAT1 | hURAT1-expressing HEK293 cells | 25 nM | [6] |

| URAT1 inhibitor 6 | hURAT1 | hURAT1-expressing HEK293 cells | 35 nM | [7] |

| Benzbromarone | hURAT1 | hURAT1-expressing HEK293 cells | 280 nM | [7] |

| Lesinurad | hURAT1 | hURAT1-expressing HEK293 cells | 7.18 µM | [7] |

| Benzarone | hURAT1 | hURAT1-expressing HEK293 cells | 2.8 µM | [8] |

Experimental Protocol: In Vitro URAT1 Inhibition Assay

This protocol describes a robust cell-based assay to determine the inhibitory activity of a test compound, such as this compound, against the human URAT1 transporter.[6][7][9]

1.4.1. Materials and Reagents

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human URAT1 (hURAT1-HEK293) and mock-transfected HEK293 cells (for background control).

-

Culture Medium: DMEM with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Krebs-Ringer buffer, pH 7.4.

-

Substrate: [¹⁴C]uric acid.

-

Test Compound: this compound dissolved in DMSO.

-

Positive Controls: Benzbromarone, Lesinurad.

-

Equipment: 24-well or 96-well cell culture plates, liquid scintillation counter, cell lysis buffer.

1.4.2. Procedure

-

Cell Culture and Plating:

-

Culture hURAT1-HEK293 and mock-transfected cells at 37°C in a 5% CO₂ incubator.

-

Seed cells into 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight to form a confluent monolayer.[7]

-

-

Assay Execution:

-

Aspirate the culture medium and wash the cell monolayers twice with 500 µL of pre-warmed (37°C) assay buffer.

-

Add 200 µL of assay buffer containing various concentrations of this compound (or positive controls/vehicle) to the appropriate wells.

-

Prepare the uptake solution by mixing [¹⁴C]uric acid with unlabeled uric acid in the assay buffer to a final concentration of ~20 µM.[7]

-

Initiate the uptake reaction by adding 200 µL of the pre-warmed [¹⁴C]uric acid solution to each well.

-

Incubate at 37°C for a predetermined time within the linear uptake range (typically 5-10 minutes).[6][7]

-

-

Termination and Lysis:

-

Terminate the reaction by rapidly aspirating the uptake solution and washing the cells three times with 500 µL of ice-cold assay buffer.

-

Lyse the cells by adding 300 µL of cell lysis buffer to each well and incubating for 30 minutes at room temperature with gentle shaking.[7]

-

-

Quantification and Data Analysis:

-

Transfer the cell lysate to a scintillation vial and add 4 mL of scintillation cocktail.

-

Measure radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (U - U₀) / (Uc - U₀)) Where: U = CPM in hURAT1 cells with test compound, Uc = CPM in hURAT1 cells with vehicle, U₀ = CPM in mock-transfected cells.[7]

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Anti-inflammatory Mechanism: Inhibition of the NLRP3 Inflammasome

The acute, painful flares characteristic of gout are the result of a potent inflammatory response to MSU crystals in the joints.[10] This process is primarily mediated by the NLRP3 inflammasome, a key component of the innate immune system.

The Role of the NLRP3 Inflammasome in Gouty Inflammation

NLRP3 inflammasome activation is a two-step process:[11][12]

-

Priming (Signal 1): Initiated by signals such as those from Toll-like receptors (e.g., LPS), leading to the NF-κB-mediated transcriptional upregulation of NLRP3 and pro-IL-1β.[12]

-

Activation (Signal 2): Triggered by diverse stimuli, including MSU crystals. This leads to the assembly of the inflammasome complex, consisting of the sensor protein NLRP3, the adaptor protein ASC, and the effector pro-caspase-1.[11][12]

This assembly facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, highly pro-inflammatory forms, which are subsequently secreted, driving neutrophil recruitment and intense inflammation.[12][13]

Proposed Mechanism of this compound

This compound is proposed to exert its anti-inflammatory effects by interfering with the activation or assembly of the NLRP3 inflammasome. This mechanism is analogous to that of colchicine (B1669291), which disrupts microtubule function required for inflammasome activation.[14][15] By inhibiting this pathway, this compound would reduce the maturation and secretion of IL-1β, thereby dampening the inflammatory cascade triggered by MSU crystals.

Quantitative Data: Potency of a Representative NLRP3 Inhibitor

To illustrate how the inhibitory potential against the NLRP3 inflammasome is quantified, the following table presents IC₅₀ data for a known experimental inhibitor.

| Compound | Cell Type | Activator | Measured Endpoint | IC₅₀ (µM) | Reference |

| Nlrp3-IN-21 | BMDMs | ATP | IL-1β Release | 0.02 | [11] |

| Nlrp3-IN-21 | BMDMs | Nigericin | IL-1β Release | 0.03 | [11] |

| Nlrp3-IN-21 | BMDMs | MSU Crystals | IL-1β Release | 0.04 | [11] |

| Nlrp3-IN-21 | THP-1 cells | ATP | IL-1β Release | 0.05 | [11] |

| Nlrp3-IN-21 | THP-1 cells | Nigericin | IL-1β Release | 0.06 | [11] |

| Nlrp3-IN-21 | THP-1 cells | MSU Crystals | IL-1β Release | 0.08 | [11] |

Experimental Protocol: In Vitro IL-1β Release Assay

This protocol details the methodology for assessing the ability of a test compound, such as this compound, to inhibit NLRP3 inflammasome activation in macrophages.[11][16][17]

1.4.1. Materials and Reagents

-

Cell Type: Bone marrow-derived macrophages (BMDMs) from C57BL/6 mice or human THP-1 monocytes differentiated into macrophages.

-

Culture Medium: DMEM with 10% FBS, 20 ng/mL M-CSF (for BMDMs).

-

Priming Agent: Lipopolysaccharide (LPS).

-

Activating Agent: Monosodium urate (MSU) crystals, ATP, or Nigericin.

-

Test Compound: this compound dissolved in DMSO.

-

Positive Control: MCC950 or other known NLRP3 inhibitor.

-

Analysis: Mouse or human IL-1β ELISA kit.

1.4.2. Procedure

-

Cell Culture and Seeding:

-

Differentiate bone marrow cells into BMDMs over 7 days using M-CSF.

-

Seed BMDMs in 96-well plates at an appropriate density and allow them to adhere.

-

-

Priming (Signal 1):

-

Prime the macrophages with 1 µg/mL LPS for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[11]

-

-

Inhibitor Treatment:

-

Remove the LPS-containing medium.

-

Add fresh medium containing various concentrations of this compound (or controls) to the cells.

-

Pre-treat the cells with the inhibitor for 1 hour.[11]

-

-

Activation (Signal 2):

-

Activate the NLRP3 inflammasome by adding an activator directly to the wells (e.g., 150 µg/mL MSU crystals for 6 hours, or 5 mM ATP for 30 minutes).[11]

-

-

Sample Collection and Analysis:

-

Centrifuge the plate to pellet any cells or debris.

-

Carefully collect the cell culture supernatants.

-

Quantify the concentration of secreted IL-1β in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of IL-1β release for each concentration of this compound relative to the vehicle-treated control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Integrated Experimental Workflow

The evaluation of a dual-action compound like this compound requires a structured workflow, progressing from high-throughput in vitro screens to more complex in vivo models.

Conclusion

The therapeutic potential of this compound for the management of gout is rooted in a compelling dual mechanism of action. Its primary uricosuric effect, mediated by the inhibition of the URAT1 transporter, directly addresses the underlying metabolic cause of the disease—hyperuricemia. Its secondary, anti-inflammatory action, hypothesized to involve the suppression of the NLRP3 inflammasome, targets the acute, painful symptoms of a gout flare. The experimental protocols detailed in this guide provide a clear and robust framework for the definitive characterization of these mechanisms, enabling the quantitative assessment of this compound's potency and its further development as a targeted gout therapy.

References

- 1. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. droracle.ai [droracle.ai]

- 15. Mechanism of action of colchicine in the treatment of gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly | Springer Nature Experiments [experiments.springernature.com]

- 17. Assay of Inflammasome Activation [bio-protocol.org]

Synthesis of Novel Neocinchophen Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neocinchophen, or 2-phenyl-quinoline-4-carboxylic acid, and its derivatives represent a significant class of quinoline (B57606) compounds that have garnered substantial interest in medicinal chemistry. Historically recognized for its uricosuric and anti-inflammatory properties, the this compound scaffold serves as a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis of novel this compound derivatives, with a focus on the Doebner reaction for the formation of the core quinoline structure, followed by various chemical modifications. Detailed experimental protocols, quantitative data from characterization and biological evaluations, and visual representations of synthetic workflows are presented to aid researchers in the design and execution of their own synthetic strategies.

Introduction

Quinoline-4-carboxylic acids are a privileged structural motif in drug discovery, known to exhibit diverse pharmacological activities including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2] this compound, a prominent member of this family, provides a foundational structure for modification to enhance potency, selectivity, and pharmacokinetic profiles. The synthesis of novel derivatives typically involves the construction of the 2-phenyl-quinoline-4-carboxylic acid core, followed by functionalization of the carboxylic acid group or the phenyl ring.

Core Synthesis via the Doebner Reaction

A robust and widely utilized method for the synthesis of the this compound core is the Doebner reaction.[3][4][5] This reaction involves the condensation of an aniline (B41778), an aldehyde (in this case, benzaldehyde (B42025) or a derivative), and pyruvic acid.

Experimental Protocol: Synthesis of 2-(2-Nitrophenyl)quinoline-4-carboxylic Acid (1)[1]

-

Reactants: Aniline (20 mmol), 2-nitrobenzaldehyde (B1664092) (20 mmol), pyruvic acid (30 mmol), ethanol (B145695) (30 mL), trifluoroacetic acid (0.1 mL).

-

Procedure:

-

A mixture of aniline and 2-nitrobenzaldehyde in ethanol is refluxed for 1 hour.

-

Pyruvic acid and a catalytic amount of trifluoroacetic acid are added to the reaction mixture.

-

The mixture is further refluxed for 12 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice water with vigorous stirring.

-

The resulting solid product is filtered and treated with an aqueous solution of potassium carbonate (K₂CO₃) to basify the solution, followed by filtration.

-

The filtrate is then acidified with dilute hydrochloric acid (HCl) to precipitate the crude product.

-

The crude product is filtered, washed with water, and purified by crystallization from ethanol to yield the pure 2-(2-nitrophenyl)quinoline-4-carboxylic acid.

-

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group of the this compound core is a prime site for derivatization, commonly through the formation of amides and esters. These modifications can significantly impact the compound's biological activity and physicochemical properties.

Synthesis of Amide Derivatives

The synthesis of amide derivatives typically proceeds through an initial activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a desired amine.

-

Step 1: Acyl Chloride Formation

-

2-Phenyl-quinoline-4-carboxylic acid is refluxed with an excess of thionyl chloride (SOCl₂) for 3-4 hours.

-

The excess SOCl₂ is removed under reduced pressure to yield the crude 2-phenyl-quinoline-4-carbonyl chloride.

-

-

Step 2: Amidation

-

The crude acyl chloride is dissolved in a suitable solvent (e.g., dichloromethane).

-

The solution is cooled in an ice bath, and the desired amine (e.g., a substituted aniline) and a base (e.g., triethylamine) are added.

-

The reaction mixture is stirred at room temperature for several hours.

-

The solvent is evaporated, and the residue is purified by column chromatography to afford the final amide derivative.

-

Synthesis of Hydrazide and Hydroxamic Acid Derivatives

For applications such as histone deacetylase (HDAC) inhibition, the carboxylic acid can be converted into zinc-binding groups like hydrazides and hydroxamic acids.[6][7]

Quantitative Data

The following tables summarize the characterization and biological activity data for a selection of synthesized this compound derivatives.

Table 1: Characterization Data for Selected this compound Derivatives

| Compound ID | Molecular Formula | Method of Synthesis | Characterization | Reference |

| 1 | C₁₆H₁₀N₂O₄ | Doebner Reaction | ¹H-NMR, ¹³C-NMR, HRMS | [1] |

| B29 | C₁₆H₁₂N₂O₂ | Pfitzinger Reaction | ¹H-NMR, HRMS | [6] |

| 5a₄ | C₂₃H₁₉N₃O | Amidation | ¹H-NMR, ¹³C-NMR, HRMS | [8] |

| 5a₇ | C₂₁H₂₁N₃O₂ | Amidation | ¹H-NMR, ¹³C-NMR, HRMS | [8] |

| D28 | C₂₉H₂₉N₅O₃ | Multi-step synthesis | Not specified | [6] |

Note: For detailed spectroscopic data (chemical shifts, coupling constants, etc.), please refer to the cited literature.

Table 2: Biological Activity Data for Selected this compound Derivatives

| Compound ID | Biological Target/Assay | Activity (MIC or IC₅₀) | Reference |

| 5a₄ | Staphylococcus aureus | MIC: 64 µg/mL | [8] |

| 5a₄ | Bacillus subtilis | Moderate Inhibition | [1] |

| 5a₇ | Escherichia coli | MIC: 128 µg/mL | [8] |

| D28 | HDAC3 | IC₅₀: 24.45 µM | [6][7] |

| D29 | HDAC3 | Significant Selectivity | [6] |

Visualized Workflows and Pathways

Diagram 1: General Synthetic Workflow for this compound Derivatives

Caption: Synthetic and evaluation workflow for novel this compound derivatives.

Diagram 2: Hypothetical Signaling Pathway for Anti-Inflammatory Action

Caption: Representative NF-κB signaling pathway potentially targeted by anti-inflammatory this compound derivatives.

Conclusion

The this compound scaffold remains a highly attractive starting point for the development of new therapeutic agents. The synthetic routes, particularly those employing the Doebner reaction, are well-established and allow for the generation of a diverse library of derivatives. By modifying the carboxylic acid functionality, researchers can tune the biological activity of these compounds to target a range of diseases, from bacterial infections to cancer. The data and protocols presented in this guide serve as a valuable resource for scientists engaged in the synthesis and evaluation of novel this compound derivatives.

References

- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. iipseries.org [iipseries.org]

- 6. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 7. frontiersin.org [frontiersin.org]

- 8. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity Screening of Neocinchophen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neocinchophen, the ethyl ester of 6-methyl-2-phenylquinoline-4-carboxylic acid, is a synthetic compound historically used as an analgesic and for the treatment of gout.[1] As a derivative of cinchophen (B1669042), it shares similar pharmacological properties, including anti-inflammatory and uricosuric activities. However, concerns regarding its potential for hepatotoxicity have limited its clinical use. This technical guide provides a comprehensive overview of the biological activities of this compound, focusing on the screening methods and experimental protocols relevant to its anti-inflammatory, uricosuric, and hepatotoxic effects. The information presented herein is intended to support researchers and drug development professionals in understanding the pharmacological profile of this class of compounds.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound and its parent compound, cinchophen, are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.

Data Presentation: Cyclooxygenase Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound(s) |

| This compound | Data not available | Data not available | Data not available | |

| Cinchophen | Non-selective inhibitor; specific IC50 values not consistently reported. | Non-selective inhibitor; specific IC50 values not consistently reported. | Not applicable | |

| Ibuprofen | ~15 | ~25 | ~0.6 | Non-selective NSAID |

| Celecoxib | ~10 | ~0.04 | ~250 | COX-2 selective NSAID |

Note: The IC50 values for reference compounds can vary depending on the specific assay conditions.

Experimental Protocols

1.2.1. In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The assay measures the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2) by purified COX-1 or COX-2 enzymes. The amount of PGH2 produced is quantified, typically using an enzyme immunoassay (EIA) or by detecting a fluorescent or colorimetric product generated from the peroxidase activity of the COX enzyme.

Detailed Methodology:

-

Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used. The enzymes are typically stored at -80°C and diluted to the desired concentration in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) just before use.

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made to achieve a range of test concentrations.

-

Assay Procedure (Peroxidase-based):

-

Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme (COX-1 or COX-2) to the wells of a 96-well plate.

-

Add 10 µL of the test compound (this compound) or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for 5-10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of a solution containing arachidonic acid and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Measure the absorbance at a specific wavelength (e.g., 590 nm) every minute for 5-10 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Experimental workflow for the in vitro COX inhibition assay.

Signaling Pathways in Inflammation

Non-steroidal anti-inflammatory drugs (NSAIDs) can modulate inflammatory signaling pathways beyond direct COX inhibition. The NF-κB and MAPK pathways are central to the inflammatory response. While direct evidence for this compound's action on these pathways is lacking, understanding their role provides a framework for future investigation.

1.3.1. NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of pro-inflammatory gene expression.

Simplified NF-κB signaling pathway in inflammation.

1.3.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in the cellular response to inflammatory stimuli.

General overview of the MAPK signaling pathway.

Uricosuric Activity

This compound's utility in the treatment of gout stems from its uricosuric effect, which involves the inhibition of uric acid reabsorption in the kidneys. The primary molecular target for this action is the urate transporter 1 (URAT1).

Data Presentation: URAT1 Inhibition

| Compound | URAT1 IC50/Ki | Assay Type | Reference Compound(s) |

| This compound | Data not available | ||

| Probenecid | ~50 µM (IC50) | In vitro [¹⁴C]-uric acid uptake | Standard uricosuric agent |

| Benzbromarone | ~0.3 µM (IC50) | In vitro [¹⁴C]-uric acid uptake | Potent uricosuric agent |

| Lesinurad | ~7 µM (IC50) | In vitro [¹⁴C]-uric acid uptake | Selective URAT1 inhibitor |

Experimental Protocols

2.2.1. In Vitro URAT1 Inhibition Assay

This cell-based assay is used to determine the potency of a compound in inhibiting URAT1-mediated uric acid transport.

Principle: Cells overexpressing human URAT1 (hURAT1) are used to measure the uptake of radiolabeled uric acid. A reduction in uric acid uptake in the presence of a test compound indicates inhibition of URAT1.

Detailed Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably or transiently expressing hURAT1 are cultured in appropriate media.

-

Compound Preparation: A stock solution of this compound is prepared in DMSO, followed by serial dilutions in assay buffer.

-

Assay Procedure:

-

Seed the hURAT1-expressing cells in a 96-well plate and grow to confluence.

-

On the day of the assay, wash the cells with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).

-

Add the test compound (this compound) at various concentrations or a known URAT1 inhibitor (e.g., probenecid) as a positive control to the wells.

-

Pre-incubate the plate for 10-15 minutes at 37°C.

-

Initiate the uptake by adding a solution containing [¹⁴C]-labeled uric acid.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for uric acid uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of uric acid uptake for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Workflow for the in vitro URAT1 inhibition assay.

Mechanism of Uricosuric Action

The following diagram illustrates the role of URAT1 in renal urate reabsorption and the mechanism of action of uricosuric agents.

Inhibition of URAT1 by this compound increases uric acid excretion.

Hepatotoxicity

A significant concern with the use of cinchophen and its derivatives, including this compound, is the risk of drug-induced liver injury (DILI). The mechanisms underlying this toxicity are thought to involve the formation of reactive metabolites and mitochondrial dysfunction.

Data Presentation: Hepatotoxicity Markers

Quantitative data on this compound-induced hepatotoxicity is sparse. In vitro studies typically measure cell viability (IC50) in liver cell lines, while in vivo studies monitor serum levels of liver enzymes.

| Assay Type | Endpoint | This compound | Reference Hepatotoxin |

| In Vitro Cell Viability | IC50 in HepG2 cells | Data not available | Acetaminophen: ~5-10 mM |

| In Vivo (Rodent Model) | Serum ALT/AST levels | Data not available | Acetaminophen (toxic dose): Significant elevation |

Experimental Protocols

3.2.1. In Vitro Hepatotoxicity Assay (Cell Viability)

This assay assesses the cytotoxic effect of a compound on liver cells.

Principle: The viability of cultured liver cells (e.g., primary human hepatocytes or HepG2 cells) is measured after exposure to the test compound. A decrease in cell viability indicates potential hepatotoxicity.

Detailed Methodology:

-

Cell Culture: Culture HepG2 cells or primary hepatocytes in a suitable medium in 96-well plates.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Cell Viability Assessment (MTT Assay):

-

After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value from the dose-response curve.

-

3.2.2. Reactive Metabolite Trapping Assay

This assay is designed to detect the formation of reactive electrophilic metabolites.

Principle: The test compound is incubated with liver microsomes (which contain cytochrome P450 enzymes) in the presence of a trapping agent, such as glutathione (B108866) (GSH). Reactive metabolites formed will covalently bind to GSH, and the resulting adducts can be detected by mass spectrometry.

Detailed Methodology:

-

Incubation: Incubate this compound with human or rat liver microsomes, an NADPH-generating system (to support P450 activity), and glutathione in a suitable buffer.

-

Sample Preparation: After incubation, stop the reaction (e.g., by adding a cold organic solvent) and centrifuge to pellet the protein.

-

LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and identify potential GSH adducts of this compound metabolites.

Proposed Mechanisms of Hepatotoxicity

The hepatotoxicity of cinchophen-related compounds is believed to be multifactorial.

Potential pathways leading to this compound-induced liver injury.

Conclusion

This compound exhibits a pharmacological profile characterized by anti-inflammatory and uricosuric activities, which are likely mediated through the inhibition of COX enzymes and the URAT1 transporter, respectively. However, the potential for hepatotoxicity remains a significant concern and is an important area of investigation. This technical guide has provided an overview of the key biological activities of this compound and has detailed the experimental protocols necessary for their screening and characterization. While quantitative data for this compound itself is limited, the provided frameworks and comparative data for related compounds offer a solid foundation for further research into this and similar chemical scaffolds. A thorough understanding of the mechanisms of action and toxicity is crucial for the development of safer and more effective therapeutic agents.

References

Exploring the Structure-Activity Relationship of Neocinchophen Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of Neocinchophen analogues, focusing on their synthesis, anti-inflammatory activity, and mechanisms of action. This compound, a 2-phenyl-6-methyl-quinoline-4-carboxylic acid ethyl ester, and its derivatives have been a subject of interest for their potential as anti-inflammatory agents. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to facilitate further research and development in this area.

Core Concepts in the Structure-Activity Relationship of this compound Analogues

The biological activity of this compound analogues is intrinsically linked to their chemical structure. Modifications to the quinoline (B57606) core, the phenyl group at the 2-position, and the carboxylic acid at the 4-position can significantly influence their anti-inflammatory potency and selectivity. Key determinants of activity include the nature and position of substituents on the quinoline and phenyl rings, which can affect the molecule's ability to interact with biological targets such as cyclooxygenase (COX) enzymes.

Data Presentation: Quantitative Inhibition of Cyclooxygenase Enzymes

The anti-inflammatory effects of many this compound analogues are attributed to their ability to inhibit COX enzymes, which are crucial in the biosynthesis of prostaglandins. The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a series of novel quinoline derivatives, providing a quantitative basis for understanding their structure-activity relationships.[1]

| Compound | R | R1 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |

| 12c | H | 4-Cl | >100 | 0.10 | >1000 |

| 14a | H | 4-F | >100 | 0.11 | >909 |

| 14b | H | 4-Cl | >100 | 0.11 | >909 |

| 20a | H | 4-OCH3 | >100 | 0.15 | >667 |

| 5c | Cl | - | 1.25 | 0.25 | 5 |

| 11b | H | 4-CH3 | 10.5 | 1.2 | 8.75 |

| 11c | Cl | 4-CH3 | 8.7 | 0.9 | 9.67 |

| 21a | Cl | 4-OCH3 | 12.3 | 1.1 | 11.18 |

| Celecoxib | - | - | >100 | 0.30 | >333 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for the synthesis and biological evaluation of this compound analogues.

Synthesis of Quinoline Derivatives

A common and versatile method for synthesizing the quinoline-4-carboxylic acid core of this compound and its analogues is the Pfitzinger reaction . This reaction involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base.

General Procedure for Pfitzinger Reaction:

-

Reaction Setup: A mixture of isatin (1.0 eq.) and the appropriate α-methylene ketone (1.2 eq.) is prepared in a suitable solvent, typically ethanol (B145695) or a mixture of ethanol and water.

-

Base Addition: A strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) (3.0 eq.), is added to the mixture.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-12 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature and acidified with a mineral acid (e.g., HCl) to precipitate the crude product.

-

Purification: The precipitated solid is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired 2-substituted quinoline-4-carboxylic acid.

In Vitro Cyclooxygenase (COX) Inhibition Assay

The ability of the synthesized compounds to inhibit COX-1 and COX-2 is a key indicator of their anti-inflammatory potential.

Protocol for Fluorometric COX Inhibition Assay:

-

Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are prepared in a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Compound Preparation: Test compounds and reference inhibitors (e.g., Celecoxib for COX-2 selectivity, SC-560 for COX-1 selectivity, and Indomethacin as a non-selective inhibitor) are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

-

Reaction Mixture: In a 96-well black microplate, the reaction mixture is prepared containing the COX enzyme, a fluorometric probe (e.g., ADHP), heme (as a cofactor), and the test compound at various concentrations.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate, arachidonic acid.

-

Measurement: The fluorescence is measured at appropriate excitation and emission wavelengths (e.g., 535/587 nm) over time using a fluorometric plate reader.

-

Data Analysis: The percent inhibition is calculated for each compound concentration. The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme's activity, is determined by plotting the percent inhibition against the logarithm of the test compound concentration and performing a non-linear regression analysis. The Selectivity Index (SI) is then calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the study of this compound analogues.

Signaling Pathways

Caption: Inhibition of the COX pathway by a selective this compound analogue.

Caption: Putative inhibition of the NF-κB signaling pathway.

Experimental Workflows

References

Neocinchophen as a Potential URAT1 Inhibitor: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperuricemia, characterized by elevated serum uric acid levels, is a primary risk factor for gout, a painful inflammatory arthritis.[1] The renal urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key regulator of uric acid homeostasis, responsible for approximately 90% of urate reabsorption in the kidneys.[2][3] Consequently, inhibition of URAT1 is a primary therapeutic strategy for managing hyperuricemia and gout.[2][4] This technical guide explores the potential of neocinchophen as a URAT1 inhibitor. While direct extensive research on this compound's URAT1 inhibitory activity is emerging, this document provides a comprehensive framework for its evaluation, drawing upon established methodologies and data from well-characterized URAT1 inhibitors. This guide details the molecular basis of URAT1 inhibition, experimental protocols for in vitro and in vivo assessment, and data presentation strategies to facilitate the systematic investigation of this compound as a potential treatment for gout.

Introduction to URAT1 and Its Role in Hyperuricemia

Uric acid is the final product of purine (B94841) metabolism in humans.[5] While it can act as an antioxidant, its overproduction or insufficient excretion leads to hyperuricemia.[6] The kidneys play a crucial role in maintaining urate balance, with about two-thirds of urate being excreted renally.[6] However, a significant portion of filtered urate is reabsorbed back into the bloodstream, a process largely mediated by URAT1.[2][3]

URAT1 is a transmembrane protein located on the apical membrane of proximal tubule epithelial cells in the kidneys.[3][7] It functions as an organic anion exchanger, facilitating the reabsorption of urate from the tubular fluid in exchange for intracellular anions like lactate (B86563) and nicotinate.[8][9] The critical role of URAT1 in urate homeostasis is underscored by the fact that individuals with nonfunctional mutations in the SLC22A12 gene often present with hypouricemia due to increased renal excretion of uric acid.[2] This makes URAT1 an attractive target for uricosuric drugs, which aim to lower serum uric acid levels by promoting its excretion.[4][5]

Mechanism of URAT1 Inhibition

Clinically relevant URAT1 inhibitors, such as benzbromarone (B1666195) and lesinurad, act by binding to the transporter, thereby obstructing the passage of uric acid.[10] Cryo-electron microscopy studies have revealed that these inhibitors typically bind to the inward-facing conformation of URAT1, stabilizing it and preventing the conformational changes necessary for urate transport.[2][11][12] This non-competitive inhibition mechanism effectively blocks urate reabsorption, leading to increased urinary excretion and a subsequent reduction in serum uric acid levels.[2][10] It is hypothesized that this compound, if it proves to be a URAT1 inhibitor, will likely follow a similar mechanism of action.

Signaling Pathway of URAT1-Mediated Urate Reabsorption

Caption: URAT1-mediated urate reabsorption and potential inhibition by this compound.

Quantitative Data for URAT1 Inhibitors

The following tables present a compilation of inhibitory activities for known URAT1 inhibitors. These tables can serve as a template for organizing and comparing data obtained for this compound.

Table 1: In Vitro Inhibitory Activity of Various Compounds against URAT1

| Compound | IC50 (µM) | Assay System | Reference |

| Benzbromarone | 0.22 | hURAT1-expressing HEK293 cells | [8] |

| Lesinurad | 7.2 | URAT1-mediated urate transport assay | [5] |

| Verinurad | 0.025 | hURAT1-expressing cells | [13] |

| Sulfinpyrazone | 32 | hURAT1-expressing HEK293 cells | [3][8] |

| Probenecid | 22 | hURAT1-expressing HEK293 cells | [8] |

| Dotinurad | 0.0372 | hURAT1-expressing cells | [13] |

| Febuxostat | 36.1 | Fluorescence-based assay | [7] |

| Fisetin | 7.5 | URAT1-expressing 293A cells | [14] |

| This compound | TBD | TBD |

TBD: To Be Determined

Table 2: Preclinical and Clinical Efficacy of Select URAT1 Inhibitors

| Compound | Study Phase | Dose | Serum Uric Acid Reduction | Comparator | Reference |

| Verinurad | Phase 2 | 10 mg | -51.7% | Placebo | [10] |

| Pozdeutinurad (AR882) | Phase 2 | 75 mg once daily | 50% reduction at 3 months | Allopurinol | [10] |

| ABP-671 | Phase 2a | 1 mg | 56.4% | Placebo | [15] |

| ABP-671 | Phase 2a | 12 mg | 79.2% | Placebo | [15] |

| This compound | TBD | TBD | TBD | TBD |

TBD: To Be Determined

Experimental Protocols

In Vitro URAT1 Inhibition Assay

This assay is fundamental for determining the half-maximal inhibitory concentration (IC50) of a test compound against URAT1-mediated uric acid uptake.[10]

Objective: To quantify the inhibitory potency of this compound on URAT1.

Methodology:

-

Cell Culture and Transfection:

-

Human embryonic kidney (HEK293) cells are a commonly used cell line.[10]

-

Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[16]

-

Cells are transiently or stably transfected to express the human URAT1 transporter. A control cell line transfected with an empty vector is used to determine non-specific uptake.[10][16]

-

-

Urate Transport Assay:

-

Transfected cells are seeded in multi-well plates and grown to confluency.[10]

-

On the day of the assay, the culture medium is aspirated, and the cells are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution - HBSS).[17]

-

Cells are pre-incubated with various concentrations of this compound (or a vehicle control) for 10-15 minutes at 37°C.[16][17]

-

The uptake reaction is initiated by adding a solution containing radiolabeled [¹⁴C]-uric acid.[10][16]

-

The incubation is carried out for a predetermined time (e.g., 5-10 minutes) at 37°C.[16]

-

The uptake is terminated by rapidly aspirating the substrate solution and washing the cells multiple times with ice-cold buffer.[16]

-

-

Quantification and Data Analysis:

-

The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.[10][17]

-

The percentage of inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 * (1 - (U - U₀) / (Uc - U₀)) Where:

-

U = Radioactivity in hURAT1-HEK293 cells with the test compound.

-

Uc = Radioactivity in hURAT1-HEK293 cells without the test compound (vehicle control).

-

U₀ = Radioactivity in mock-transfected cells (background).[17]

-

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[17]

-

Workflow for In Vitro URAT1 Inhibition Assay

Caption: General workflow for in vitro screening of URAT1 inhibitors.

In Vivo Efficacy Studies in Hyperuricemic Animal Models

Animal models are essential for evaluating the in vivo efficacy and safety of potential URAT1 inhibitors.[10]

Objective: To assess the ability of this compound to lower serum uric acid levels in a hyperuricemic animal model.

Methodology:

-

Induction of Hyperuricemia:

-

Hyperuricemia can be induced in animals (e.g., mice or rats) by administering a uricase inhibitor, such as potassium oxonate, in combination with a purine-rich diet.

-

-

Drug Administration:

-

Animals are divided into several groups: a normal control group, a hyperuricemic model group (vehicle control), and this compound-treated groups at various doses. A positive control group treated with a known URAT1 inhibitor (e.g., benzbromarone) is also included.

-

This compound is administered orally or via another appropriate route.

-

-

Sample Collection and Analysis:

-

Blood samples are collected at specified time points after drug administration.

-

Serum is separated, and the concentration of uric acid is determined using a biochemical analyzer or a specific uric acid assay kit.[10]

-

-

Data Analysis:

-

The percentage reduction in serum uric acid levels in the this compound-treated groups is compared to the vehicle-treated hyperuricemic group.[10]

-

Logical Framework for Hyperuricemia Animal Model Development

Caption: Logic of hyperuricemia animal model development and evaluation.

Conclusion

The inhibition of URAT1 is a clinically validated and effective strategy for the treatment of hyperuricemia and gout. While direct evidence for this compound as a URAT1 inhibitor is still to be fully established, the experimental frameworks and comparative data presented in this guide provide a robust roadmap for its investigation. By systematically applying these in vitro and in vivo protocols, researchers can elucidate the potential of this compound as a novel therapeutic agent. The detailed methodologies and data presentation formats outlined herein are intended to streamline the research and development process, ultimately contributing to the discovery of new and improved treatments for the millions of patients affected by gout and related conditions.[1]

References

- 1. Study Sheds Light on Role of URAT1, Offering Insights for Improved Gout Therapies | Docwire News [docwirenews.com]

- 2. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Urate transporter structures reveal the mechanism behind important drug target for gout - St. Jude Children’s Research Hospital [stjude.org]

- 12. researchgate.net [researchgate.net]

- 13. abmole.com [abmole.com]

- 14. mdpi.com [mdpi.com]

- 15. ccjm.org [ccjm.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Navigating the Metabolic Fate of Neocinchophen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neocinchophen, a derivative of cinchophen, was formerly used for the treatment of gout and rheumatoid arthritis. However, its clinical use was abandoned due to a significant risk of severe hepatotoxicity. Understanding the metabolic pathways of this compound is crucial for elucidating the mechanisms underlying its toxicity and for providing insights that can inform the development of safer pharmaceuticals. This technical guide provides a comprehensive overview of the metabolic fate of this compound, detailing its biotransformation pathways, the enzymes involved, and the analytical methodologies used for metabolite identification and quantification.

Core Metabolic Pathways

The biotransformation of this compound is a multi-step process primarily occurring in the liver, involving both Phase I and Phase II metabolic reactions. These reactions aim to increase the hydrophilicity of the compound, facilitating its excretion from the body. The principal metabolic pathways include hydrolysis, hydroxylation, and subsequent conjugation.

Phase I Metabolism:

-

Ester Hydrolysis: The initial and a major metabolic step for this compound is the hydrolysis of its ethyl ester group to form the corresponding carboxylic acid, cinchophen. This reaction is catalyzed by carboxylesterases.[1][2]

-

Hydroxylation: Following or preceding hydrolysis, the aromatic rings of this compound and its hydrolyzed metabolite can undergo hydroxylation. This process is primarily mediated by cytochrome P450 (CYP450) enzymes.[3] The exact positions of hydroxylation on the quinoline (B57606) and phenyl rings are critical for determining the subsequent conjugation reactions and the potential for forming reactive metabolites.

Phase II Metabolism:

-

Glucuronidation and Sulfation: The hydroxylated metabolites of this compound can undergo conjugation with glucuronic acid or sulfate (B86663), catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.[4][5][6][7][8] These conjugation reactions significantly increase the water solubility of the metabolites, preparing them for renal and biliary excretion.

Visualization of Metabolic Pathways

To illustrate the biotransformation of this compound, the following diagram outlines the key metabolic steps.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data on the specific concentrations of this compound and its metabolites in biological matrices from formal pharmacokinetic studies. The primary focus of historical and recent research has been on the qualitative identification of metabolic pathways and the mechanisms of toxicity.

| Analyte | Biological Matrix | Concentration Range | Species | Reference |

| This compound | Plasma, Urine, Bile | Not Reported | Rat, Human | [9][10][11] |

| Cinchophen | Plasma, Urine, Bile | Not Reported | Rat, Human | [9][10][11] |

| Hydroxylated Metabolites | Urine, Bile | Not Reported | Rat, Human | [12][13][14] |

| Glucuronide Conjugates | Urine, Bile | Not Reported | Rat, Human | [6][7] |

| Sulfate Conjugates | Urine, Bile | Not Reported | Rat, Human | [4][5] |

Note: The absence of specific quantitative data highlights a significant gap in the understanding of this compound's pharmacokinetics and underscores the need for further research in this area.

Experimental Protocols

The identification and characterization of this compound's metabolic pathways rely on a combination of in vitro and in vivo experimental models, coupled with advanced analytical techniques.

In Vitro Metabolism Studies Using Human Liver Microsomes

This protocol is designed to identify the metabolites of this compound formed by Phase I enzymes, primarily CYP450s.

Objective: To identify the oxidative metabolites of this compound.

Materials:

-

This compound

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine the phosphate buffer, HLM, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the this compound stock solution to the mixture.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the mixture to precipitate proteins.

-

Analyze the supernatant for metabolites using LC-MS/MS.

Data Analysis: Metabolites are identified by comparing the mass spectra of the samples to the parent drug and by analyzing the fragmentation patterns to deduce the chemical modifications.

In Vivo Metabolism Studies in Rats

This protocol outlines a typical in vivo study to identify this compound metabolites in biological fluids.

Objective: To identify the metabolites of this compound in rat urine and bile.

Materials:

-

This compound

-

Sprague-Dawley rats

-

Metabolic cages for urine and feces collection

-

Bile duct cannulation surgical setup

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Administer a single dose of this compound to the rats (e.g., via oral gavage or intravenous injection).

-

House the rats in metabolic cages and collect urine and feces at specified time intervals (e.g., 0-24h, 24-48h).

-

For bile collection, perform bile duct cannulation on anesthetized rats and collect bile for a defined period.

-

Pre-treat the collected urine and bile samples, which may include enzymatic hydrolysis (with β-glucuronidase/sulfatase) to cleave conjugates.

-

Extract the metabolites from the biological matrices using SPE.

-

Analyze the extracted samples by LC-MS/MS to identify the metabolites.

Data Analysis: Metabolite structures are elucidated based on their mass-to-charge ratios and fragmentation patterns, and by comparison with synthesized reference standards where available.

Reactive Metabolite Trapping Experiments

Given the association of this compound with hepatotoxicity, investigating the formation of reactive metabolites is critical.

Objective: To trap and identify potential electrophilic reactive metabolites of this compound.

Materials:

-

This compound

-

Human liver microsomes

-

NADPH regenerating system

-

Trapping agents: Glutathione (GSH) for soft electrophiles and sodium cyanide (NaCN) for hard electrophiles.[19][20][21]

-

LC-MS/MS system

Procedure:

-

Follow the in vitro metabolism protocol described above.

-

Include the trapping agent (GSH or NaCN) in the incubation mixture from the beginning.

-

After the incubation period, terminate the reaction and process the sample as previously described.

-

Analyze the supernatant by LC-MS/MS, specifically looking for mass shifts corresponding to the adduction of the trapping agent to potential metabolites.

Data Analysis: The detection of GSH or cyanide adducts provides evidence for the formation of reactive electrophilic intermediates. The fragmentation patterns of these adducts can help to identify the site of reactivity on the parent molecule.[22][23][24]

Conclusion and Future Directions

The metabolism of this compound involves a series of biotransformation reactions, primarily hydrolysis and hydroxylation, followed by conjugation. While the general pathways have been inferred from studies on similar compounds, a detailed, quantitative understanding of this compound's metabolic fate is still lacking. The potential for the formation of reactive metabolites, which may contribute to its known hepatotoxicity, warrants further investigation using modern analytical techniques and in vitro models.[24][25][26] Future research should focus on:

-

Quantitative Pharmacokinetic Studies: To determine the concentrations of this compound and its major metabolites in various biological fluids.

-

CYP450 and UGT Reaction Phenotyping: To identify the specific enzyme isoforms responsible for the metabolism of this compound.[27][28][29][30]

-

Comprehensive Reactive Metabolite Screening: To definitively identify and characterize any reactive intermediates and their covalent adducts with cellular macromolecules.

A thorough understanding of these aspects will not only provide a complete picture of this compound's metabolism but also contribute valuable knowledge to the broader field of drug metabolism and toxicology, aiding in the design of safer therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterizing the in vitro metabolic features of seven α-pyrrolidinophenone-derived synthetic cathinone-type new psychoactive substances [pubmed.ncbi.nlm.nih.gov]

- 3. Stereospecific and regioselective hydrolysis of cannabinoid esters by ES46.5K, an esterase from mouse hepatic microsomes, and its differences from carboxylesterases of rabbit and porcine liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfation and glucuronidation of phenols: implications in coenyzme Q metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfation and glucuronidation as competing pathways in the metabolism of hydroxamic acids: the role of N,O-sulfonation in chemical carcinogenesis of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. courses.washington.edu [courses.washington.edu]

- 7. Glucuronide and sulfate conjugation in the fungal metabolism of aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. LC-MS/MS determination of nevadensin in rat plasma and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simultaneous determination of five active alkaloids from Compound Kushen Injection in rat plasma by LC-MS/MS and its application to a comparative pharmacokinetic study in normal and NSCLC nude rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of nobiletin metabolites in mouse urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of metabolites of selected benzophenanthridine alkaloids and their toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of cinobufagin metabolites in the bile of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 17. <i>In Vitro</i> Drug Metabolism Studies Using Human Liver Microsomes [ouci.dntb.gov.ua]

- 18. mdpi.com [mdpi.com]

- 19. Trapping of reactive intermediates by incorporation of 14C-sodium cyanide during microsomal oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Determination of Mechanism Chemi [employees.csbsju.edu]

- 21. researchgate.net [researchgate.net]

- 22. The role of metabolic activation in drug-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Drug-Induced Hepatotoxicity: Metabolic, Genetic and Immunological Basis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 28. metabolon.com [metabolon.com]

- 29. ClinPGx [clinpgx.org]

- 30. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Toxicological Deep Dive: Neocinchophen Versus Cinchophen

For Immediate Release

[City, State] – December 16, 2025 – A comprehensive technical analysis of the toxicological profiles of Neocinchophen and its predecessor, Cinchophen (B1669042), reveals significant differences in their safety profiles, particularly concerning hepatotoxicity. This in-depth guide, tailored for researchers, scientists, and drug development professionals, consolidates available data to provide a clear comparison of these two quinoline (B57606) carboxylic acid derivatives.

Cinchophen, once widely used as an analgesic and for the treatment of gout, was withdrawn from human use due to its association with severe liver damage.[1] this compound was developed as a less toxic alternative. This guide examines the quantitative toxicological data, mechanisms of toxicity, and experimental findings for both compounds to elucidate the basis for their differential toxic effects.

Executive Summary

This technical guide provides a detailed comparative toxicological profile of this compound and Cinchophen. The primary focus is on hepatotoxicity, a known major adverse effect of Cinchophen. The document summarizes quantitative toxicity data, outlines experimental protocols for assessing toxicity, and visualizes the proposed mechanisms of action and experimental workflows. The evidence suggests that this compound exhibits a more favorable acute toxicity profile compared to Cinchophen, although a thorough understanding of its long-term and idiosyncratic potential requires further investigation.

Quantitative Toxicological Data

A critical aspect of comparing the toxicity of this compound and Cinchophen lies in their quantitative toxicological endpoints. The available data, primarily from rodent studies, indicates a significant difference in acute oral toxicity.

| Compound | Test Species | Route of Administration | LD50 | Reference |

| Cinchophen | Rat | Oral | 500-1000 mg/kg | [2] |

| This compound | Rat | Oral | >2000 mg/kg | [3] |

Table 1: Acute Oral Toxicity (LD50) of Cinchophen and this compound. The LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population after a specified test duration. A higher LD50 value generally indicates lower acute toxicity.

Mechanisms of Toxicity

The hepatotoxicity of Cinchophen is a central focus of its toxicological profile. While the precise mechanisms are not fully elucidated, evidence points towards metabolic activation and subsequent cellular damage.

Metabolism and Reactive Intermediate Formation

The metabolism of both Cinchophen and this compound is a key determinant of their toxicity. It is hypothesized that the bioactivation of Cinchophen by cytochrome P450 (CYP) enzymes leads to the formation of reactive metabolites. These electrophilic intermediates can covalently bind to cellular macromolecules, including proteins, leading to cellular dysfunction and initiating an inflammatory response.

The structural differences between this compound and Cinchophen may influence their metabolic pathways, potentially leading to the formation of less reactive or more readily detoxified metabolites in the case of this compound.

Mitochondrial Toxicity

Mitochondrial dysfunction is a key event in many forms of drug-induced liver injury. Cinchophen has been shown to be toxic to mitochondria in vitro.[4] This toxicity may manifest as the uncoupling of oxidative phosphorylation, inhibition of the electron transport chain, and induction of mitochondrial swelling. These effects lead to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), contributing to oxidative stress and cellular damage. The effect of this compound on mitochondrial function is less well-characterized, but its lower overall toxicity suggests it may have a reduced impact on mitochondrial integrity.

Inhibition of Bile Salt Export Pump (BSEP)

Drug-induced inhibition of the bile salt export pump (BSEP), an essential transporter in hepatocytes, can lead to cholestatic liver injury. While direct comparative data for this compound and Cinchophen is limited, inhibition of BSEP is a known mechanism of drug-induced liver injury for many compounds.[5][6][7][8][9] Further investigation into the potential of both compounds to inhibit BSEP would provide valuable insights into their cholestatic potential.

Experimental Protocols

The assessment of hepatotoxicity for compounds like this compound and Cinchophen involves a combination of in vitro and in vivo studies.

In Vitro Hepatotoxicity Assessment

A common in vitro approach to assess hepatotoxicity is to expose primary hepatocytes or hepatoma cell lines (e.g., HepG2) to the test compound and measure cell viability.

Protocol: Cytotoxicity Assay in Primary Hepatocytes

-

Cell Culture: Plate primary hepatocytes in collagen-coated multi-well plates and allow them to attach.

-

Compound Exposure: Treat the cells with a range of concentrations of this compound or Cinchophen for a specified duration (e.g., 24, 48 hours).

-

Viability Assessment: Measure cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or by quantifying the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each compound to quantify its cytotoxic potential.

Reactive Metabolite Trapping Studies

To investigate the formation of reactive metabolites, in vitro incubation systems with liver microsomes or hepatocytes are used in the presence of trapping agents like glutathione (B108866) (GSH).

Protocol: In Vitro Reactive Metabolite Trapping

-

Incubation: Incubate this compound or Cinchophen with liver microsomes (or hepatocytes) and a NADPH-generating system. Include a trapping agent, such as glutathione (GSH).

-

Sample Preparation: After incubation, stop the reaction and process the samples to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and identify GSH-conjugates of any reactive metabolites formed.

-

Data Interpretation: The presence and structure of GSH adducts provide evidence for the formation of reactive electrophilic species.

Conclusion

The available toxicological data strongly suggests that this compound possesses a more favorable acute safety profile than Cinchophen, as evidenced by its significantly higher oral LD50 in rats. The severe hepatotoxicity associated with Cinchophen is likely linked to its metabolic activation into reactive intermediates that cause cellular damage, including mitochondrial dysfunction. While the detailed toxicological profile of this compound requires further elucidation, its structural modifications appear to have successfully mitigated some of the acute toxic effects observed with its predecessor. Continued research, including direct comparative in vitro studies and further investigation into its metabolic fate and potential for idiosyncratic reactions, is warranted to fully characterize the toxicological profile of this compound. This guide serves as a foundational resource for researchers and drug development professionals in understanding the comparative toxicology of these two quinoline derivatives.

References

- 1. Cinchophen - Wikipedia [en.wikipedia.org]

- 2. Cinchophen | C16H11NO2 | CID 8593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C19H17NO2 | CID 68089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mitochondrial toxicity of ulcerogenic cinchophen and its derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of hepatobiliary transporters by a novel kinase inhibitor contributes to hepatotoxicity in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Flagging Drugs That Inhibit the Bile Salt Export Pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bsep - dog - Transporters - Solvo Biotechnology [solvobiotech.com]

- 8. Inhibition of bile salt transport by drugs associated with liver injury in primary hepatocytes from human, monkey, dog, rat, and mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. toxicology.org [toxicology.org]

Neocinchophen's Effect on Purine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neocinchophen, a derivative of cinchophen (B1669042), belongs to a class of compounds historically used in the treatment of gout. Their therapeutic efficacy was linked to their ability to modulate purine (B94841) metabolism, specifically by promoting the excretion of uric acid, the final product of this pathway. However, the clinical use of these compounds was largely abandoned due to severe hepatotoxicity. This guide provides an in-depth analysis of the known effects of this compound and its parent compound, cinchophen, on purine metabolism, the proposed mechanisms of their uricosuric action, and the associated liver injury. Due to the limited specific data on this compound, information from studies on cinchophen is used as a primary reference point to infer the properties of its derivative.

Core Effect on Purine Metabolism: Uricosuric Action

The primary and intended effect of cinchophen and its derivatives on purine metabolism is the reduction of serum uric acid levels. This is achieved not by inhibiting uric acid production, but by increasing its excretion in the urine, a mechanism known as uricosuria.

Quantitative Data Summary

Direct quantitative data on the uricosuric effect of this compound is scarce in the available literature. However, historical accounts and studies on cinchophen provide a qualitative understanding of its potent effects on uric acid excretion.

| Compound | Effect on Serum Uric Acid | Mechanism of Action | Primary Target (Proposed) | Reference |

| Cinchophen/Neocinchophen | Significant Decrease | Increased renal excretion of uric acid (uricosuric) | Renal tubular transporters (e.g., URAT1) | [1] |

Signaling Pathways and Mechanisms of Action

The interaction of this compound with purine metabolism is primarily at the level of uric acid transport in the kidneys.

Purine Metabolism and Uric Acid Formation

The following diagram illustrates the terminal steps of purine metabolism, leading to the formation of uric acid.

Proposed Mechanism of Uricosuric Action

This compound is thought to exert its uricosuric effect by inhibiting renal transporters responsible for the reabsorption of uric acid from the glomerular filtrate back into the blood. The primary target for many uricosuric drugs is the urate-anion exchanger 1 (URAT1), located on the apical membrane of proximal tubule cells.[1]

Hepatotoxicity: The Unintended Consequence

The clinical utility of this compound and its congeners is overshadowed by their potential to cause severe, often fatal, drug-induced liver injury (DILI). The mechanism is considered idiosyncratic, meaning it occurs in a small subset of susceptible individuals and is not predictable based on dose alone.

Proposed Mechanism of Liver Injury

The hepatotoxicity of cinchophen-type drugs is thought to involve the formation of reactive metabolites and a subsequent immune-mediated response.

-

Metabolic Activation: Cytochrome P450 enzymes in the liver metabolize this compound into chemically reactive intermediates.

-

Haptenization: These reactive metabolites can covalently bind to liver proteins, forming neoantigens.

-

Immune Response: These neoantigens are recognized by the immune system, triggering an inflammatory cascade that leads to hepatocyte damage and necrosis.

Experimental Protocols

In Vitro Assays

| Assay | Objective | Methodology | Key Parameters Measured |

| URAT1 Inhibition Assay | To determine the inhibitory potential of a compound on URAT1-mediated uric acid uptake. | 1. Use HEK293 cells stably expressing human URAT1. 2. Pre-incubate cells with varying concentrations of the test compound. 3. Add radiolabeled uric acid and incubate. 4. Measure intracellular radioactivity to quantify uric acid uptake. | IC50 value |

| Reactive Metabolite Trapping | To detect the formation of chemically reactive metabolites. | 1. Incubate the test compound with human liver microsomes and a trapping agent (e.g., glutathione). 2. Analyze the reaction mixture using LC-MS/MS to identify adducts formed between the metabolite and the trapping agent. | Presence and structure of metabolite-glutathione adducts. |

| Hepatocyte Viability Assay | To assess the direct cytotoxicity of a compound to liver cells. | 1. Culture primary human hepatocytes or HepG2 cells. 2. Expose cells to a range of concentrations of the test compound. 3. Measure cell viability using assays such as MTT or LDH release. | CC50 value |

In Vivo Models

| Model | Objective | Methodology | Key Parameters Measured |

| Potassium Oxonate-Induced Hyperuricemic Mouse Model | To evaluate the in vivo uricosuric efficacy of a compound.[2] | 1. Induce hyperuricemia in mice by intraperitoneal injection of potassium oxonate (a uricase inhibitor). 2. Administer the test compound orally. 3. Collect blood samples at various time points. 4. Measure serum uric acid levels. | Reduction in serum uric acid levels. |

| Animal Models of DILI | To investigate the hepatotoxic potential of a compound.[3] | 1. Administer the test compound to rodents (e.g., mice, rats) over a defined period. 2. Monitor for clinical signs of toxicity. 3. Collect blood for liver function tests (ALT, AST, bilirubin). 4. Perform histopathological examination of the liver. | Elevation of liver enzymes, evidence of liver necrosis or inflammation. |

Conclusion for Drug Development Professionals

The case of this compound and cinchophen serves as a critical lesson in drug development. While they demonstrate efficacy in modulating a key aspect of purine metabolism for a therapeutic benefit (gout treatment), their potential for severe, idiosyncratic hepatotoxicity renders them unsuitable for clinical use. This underscores the importance of:

-

Early Toxicity Screening: Implementing in vitro assays to detect reactive metabolite formation and potential for cytotoxicity early in the drug discovery pipeline.

-

Understanding Metabolic Pathways: Thoroughly characterizing the metabolic fate of a drug candidate to identify potential bioactivation pathways.

-

Balancing Efficacy and Safety: Recognizing that even potent pharmacological activity can be negated by a poor safety profile.

For researchers investigating purine metabolism and related diseases, the uricosuric effect of the cinchophen scaffold could still offer insights into the function and inhibition of renal urate transporters. However, any future development of compounds based on this structure would need to prioritize the elimination of the structural motifs responsible for metabolic activation and subsequent hepatotoxicity.

References

Methodological & Application

Development of a High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Neocinchophen

Application Note

Abstract

This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Neocinchophen. The developed method is suitable for the determination of this compound in bulk drug substance and can be adapted for various pharmaceutical formulations. The protocol outlines the chromatographic conditions, sample preparation, and a comprehensive method validation strategy based on the International Council for Harmonisation (ICH) guidelines.

Introduction